3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid
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Overview
Description
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid is an organic compound with the molecular formula C8H11NO3 It is a chiral chemical that features a furan ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid typically involves the reaction of furan derivatives with amino acids under specific conditions. One common method involves the use of furan-2-carbaldehyde and an amino acid derivative in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. This method often employs automated systems to control reaction parameters precisely, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides and esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amino group can produce primary or secondary amines .
Scientific Research Applications
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- **2-(Furan-2-yl)-1,3-dioxolan-4-yl)methanol
- **2-(Furan-2-yl)-1,3-dioxan-5-ol
- Furfurylamine
Uniqueness
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid is unique due to its combination of a furan ring with an amino acid structure. This unique combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(furan-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-9(6-10,8(11)12)5-7-3-2-4-13-7/h2-4H,5-6,10H2,1H3,(H,11,12) |
InChI Key |
NDNCXLVHJKYUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)(CN)C(=O)O |
Origin of Product |
United States |
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